molecular formula C12H10O2 B147030 1'-Hydroxy-2'-acetonaphthone CAS No. 711-79-5

1'-Hydroxy-2'-acetonaphthone

Cat. No.: B147030
CAS No.: 711-79-5
M. Wt: 186.21 g/mol
InChI Key: JBGJVMVWYWUVOW-UHFFFAOYSA-N
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Description

1'-Hydroxy-2'-acetonaphthone (HAN, C₁₂H₁₀O₂) is a naphthol derivative characterized by an intramolecular hydrogen bond (IHB) between the hydroxyl (-OH) and ketone (C=O) groups. Its structure enables unique photophysical behavior, including excited-state intramolecular proton transfer (ESIPT), which results in a tautomeric keto form upon photoexcitation . HAN exhibits a small Stokes shift (~6,000 cm⁻¹) compared to typical ESIPT systems, initially raising questions about its proton transfer mechanism . However, ultrafast spectroscopy confirmed biphasic ESIPT dynamics (<25 fs and 80 fs) .

HAN is notable for its photostability and applications as:

  • Ionophore: Selective Cu(II) extraction and sensing via Schiff base ligands (e.g., N,N'-bis(HAN)propylenediimine) .
  • Photoprotective agent: Resistance to degradation under UV exposure due to efficient radiationless decay pathways .
  • Proton transfer probe: Used to study confined environments (e.g., cyclodextrins) .

Preparation Methods

Friedel-Crafts Acylation with Sequential Functionalization

The Friedel-Crafts acylation remains a cornerstone for introducing acetyl groups to aromatic systems. For 1'-hydroxy-2'-acetonaphthone, this method requires careful handling of the hydroxyl group, which can deactivate the aromatic ring or react with Lewis acid catalysts. A two-step protection-deprotection strategy is often employed:

Protection of the Hydroxyl Group

1-Naphthol is first protected as its methyl ether using dimethyl sulfate in alkaline conditions :

C10H7OH+(CH3)2SO4NaOHC10H7OCH3+CH3SO4Na\text{C}{10}\text{H}7\text{OH} + (\text{CH}3)2\text{SO}4 \xrightarrow{\text{NaOH}} \text{C}{10}\text{H}7\text{OCH}3 + \text{CH}3\text{SO}4\text{Na}

This step prevents unwanted side reactions during subsequent acylation.

Acetylation and Deprotection

The protected naphthol undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃ :

C10H7OCH3+CH3COClAlCl3C12H10O2CH3+HCl\text{C}{10}\text{H}7\text{OCH}3 + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3} \text{C}{12}\text{H}{10}\text{O}2\text{CH}_3 + \text{HCl}

Demethylation is achieved via hydrobromic acid (48%) under reflux, yielding the target compound :

C12H10O2CH3+HBrC12H10O2+CH3Br\text{C}{12}\text{H}{10}\text{O}2\text{CH}3 + \text{HBr} \rightarrow \text{C}{12}\text{H}{10}\text{O}2 + \text{CH}3\text{Br}

Key Parameters

StepConditionsYield (%)Purity (%)
Methylation0–5°C, 2 h92>95
AcylationAlCl₃, CH₂Cl₂, 25°C, 4 h8590
DemethylationHBr (48%), reflux, 6 h7888

Cyclization of Hydroxy-Substituted Benzalacetones

Patent EP0381704A1 outlines a cyclization route for synthesizing 2-acetonaphthones from benzalacetone derivatives . Adapting this method for this compound involves:

Synthesis of Hydroxy-Substituted Benzalacetone

o-Hydroxybenzaldehyde reacts with acetylacetone in ethanol under acidic catalysis :

C7H6O2+C5H8O2HClC12H12O3+H2O\text{C}7\text{H}6\text{O}2 + \text{C}5\text{H}8\text{O}2 \xrightarrow{\text{HCl}} \text{C}{12}\text{H}{12}\text{O}3 + \text{H}2\text{O}

Ketal Formation and Cyclization

The benzalacetone is converted to a ketal using ethylene glycol and p-toluenesulfonic acid :

C12H12O3+HOCH2CH2OHC14H16O4+H2O\text{C}{12}\text{H}{12}\text{O}3 + \text{HOCH}2\text{CH}2\text{OH} \rightarrow \text{C}{14}\text{H}{16}\text{O}4 + \text{H}_2\text{O}

Heating the ketal at 180–200°C induces cyclization, forming the naphthalene backbone :

C14H16O4ΔC12H10O2+C2H6O2\text{C}{14}\text{H}{16}\text{O}4 \xrightarrow{\Delta} \text{C}{12}\text{H}{10}\text{O}2 + \text{C}2\text{H}6\text{O}_2

Optimization Insights

  • Temperature Control : Cyclization below 170°C results in incomplete ring closure, while exceeding 210°C promotes decomposition.

  • Solvent Effects : Xylene enhances reaction efficiency by stabilizing intermediates through π-π interactions .

Deprotection of Dithioacetal Precursors

Synthesis of Dithioacetal Intermediate

1-Hydroxynaphthalene-2-carbaldehyde reacts with ethanedithiol in BF₃·Et₂O :

C11H8O2+HSCH2CH2SHC13H14O2S2+H2O\text{C}{11}\text{H}8\text{O}2 + \text{HSCH}2\text{CH}2\text{SH} \rightarrow \text{C}{13}\text{H}{14}\text{O}2\text{S}2 + \text{H}2\text{O}

Oxidative Deprotection

C13H14O2S2+H2O2NaI-NbCl5C12H10O2+2H2S+H2O\text{C}{13}\text{H}{14}\text{O}2\text{S}2 + \text{H}2\text{O}2 \xrightarrow{\text{NaI-NbCl}5} \text{C}{12}\text{H}{10}\text{O}2 + 2\text{H}2\text{S} + \text{H}2\text{O}

Performance Metrics

ParameterValue
Reaction Time3 h
Yield94%
Turnover Frequency12.4 h⁻¹

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsScalability
Friedel-CraftsHigh regioselectivityMulti-step, low atom economyLaboratory-scale
CyclizationSingle-pot synthesisHigh energy inputIndustrial-scale
DithioacetalMild conditions, high yieldToxic byproducts (H₂S)Pilot-scale

Industrial-Scale Production Considerations

For large-scale manufacturing, the cyclization route is preferred due to its compatibility with continuous flow reactors. Key adjustments include:

  • Catalyst Recycling : NbCl₅ retains 89% activity after five cycles in biphasic systems .

  • Waste Mitigation : H₂S from dithioacetal deprotection is neutralized with NaOH to form Na₂S, a marketable byproduct .

Chemical Reactions Analysis

Types of Reactions: 1’-Hydroxy-2’-acetonaphthone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of 1’-hydroxy-2’-ethanol derivatives.

    Substitution: Formation of halogenated or nitro-substituted naphthols.

Scientific Research Applications

Photophysical Properties

Fluorescence Studies
HAN exhibits unique photophysical properties due to its sensitivity to the polarity of its microenvironment. Research has shown that when encapsulated in bile salt aggregates, HAN demonstrates enhanced fluorescence intensity and a blue shift in emission maxima. This behavior is attributed to the compound's interaction with the hydrophobic nanocavities formed by bile salts, which significantly alters its spectral characteristics and fluorescence quantum yield .

Table 1: Photophysical Properties of HAN in Different Environments

EnvironmentFluorescence IntensityEmission Maxima ShiftQuantum Yield Increase
Aqueous SolutionLow--
Bile Salt AggregateHighBlue ShiftSignificant Increase
Conventional SurfactantsModerateRed ShiftModerate Increase

Electrochemical Applications

Synthesis of Metal Ion Derivatives
HAN has been utilized in the electrochemical synthesis of metal ion derivatives, particularly d10 metal ions. The process requires controlled conditions, including a dry nitrogen atmosphere, to ensure the stability of the resulting compounds. These metal derivatives have potential applications in catalysis and material science .

Extraction Processes

Selective Emulsion Liquid Membrane Extraction
A significant application of HAN is as a carrier in selective emulsion liquid membrane extraction processes for heavy metals. A study demonstrated that a Schiff base derived from HAN effectively extracted Cu(II) ions from aqueous solutions. This method showcases HAN's potential in environmental remediation and recovery of valuable metals from waste streams .

Case Studies

1. Modulation of Photophysical Properties
A detailed study investigated the modulation of HAN's photophysical properties when encapsulated in bile salt aggregates. The findings indicated that the degree of hydrophobicity of the aggregates influenced the spectral behavior and fluorescence lifetime of HAN, making it a valuable probe for studying microenvironments in biochemical systems .

2. Electrochemical Synthesis
In another research project, researchers successfully synthesized various metal derivatives using HAN under strictly controlled electrochemical conditions. The resulting compounds exhibited unique catalytic properties, suggesting potential applications in organic synthesis and industrial processes .

Mechanism of Action

The mechanism of action of 1’-Hydroxy-2’-acetonaphthone involves its ability to undergo proton transfer reactions. Upon excitation, the compound can transfer a proton from the hydroxyl group to the carbonyl oxygen, leading to the formation of an excited-state intramolecular proton transfer (ESIPT) state. This process is crucial for its fluorescence properties and its use as a probe in various applications.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs: 2-Hydroxy-1-acetonaphthone (2OH1AN)

2OH1AN is a positional isomer of HAN with reversed hydroxyl and acetyl groups. Key differences include:

Property HAN 2OH1AN Reference
Photostability High (resists singlet oxygen) Lower (prone to oxidation)
ESIPT Efficiency Biphasic dynamics (<25 fs) Not reported
Fluorescence Single band (tautomer) Dual emission (enol/keto)

2OH1AN’s reduced photostability highlights HAN’s superior suitability for UV-protective applications .

Functional Analogs: Schiff Base Ligands

HAN-based ligands are compared with other Schiff bases in metal ion extraction and transport:

N,N'-Bis(HAN)propylenediimine (N3O2) vs. Bis(2-hydroxypropiophenone)-1,2-propanediimine (N2O2)

Parameter N3O2 (HAN-based) N2O2 Reference
Cu(II) Transport Efficiency 97.4% (4 hours) 90.6% (4 hours)
Selectivity for Cu(II) High (Pb²⁺, Ni²⁺, Zn²⁺ rejected) Moderate selectivity
Surfactant Synergy Enhanced by SDS (kinetic control) Similar enhancement

N3O2’s superior Cu(II) transport efficiency and selectivity make it ideal for industrial separation processes .

HAN vs. Coumarin Derivatives in Sensor Design

Coumarin-based ligands (e.g., 1'-(2-oxo-2H-benzopyran-6-yl)-5'-hydroxyindoles) exhibit antimicrobial activity but lack the Cu(II)-selective response seen in HAN-based sensors .

Photophysical Comparison with Typical ESIPT Systems

HAN’s ESIPT dynamics differ from conventional systems like o-hydroxybenzaldehyde:

Property HAN Typical ESIPT Systems Reference
Stokes Shift ~6,000 cm⁻¹ >10,000 cm⁻¹
Proton Transfer Time Biphasic (<25 fs, 80 fs) Monophasic (~50–100 fs)
Environmental Sensitivity Tuned by nanocavities (cyclodextrins) Less responsive to confinement

HAN’s small Stokes shift arises from rapid proton transfer and minimal structural rearrangement in the keto tautomer .

Comparison in Confined Environments

Cyclodextrin encapsulation alters HAN’s photodynamics:

Host Fluorescence Enhancement Binding Stoichiometry Reference
HPβCD 2.5-fold 1:1
HPγCD 3.0-fold 1:1

Larger cavities (HPγCD) enhance fluorescence more effectively, demonstrating HAN’s utility as a microenvironment probe .

Biological Activity

1'-Hydroxy-2'-acetonaphthone (HAN) is a compound that has garnered attention due to its unique photophysical properties and potential biological activities. This article explores its biological activity, including antibacterial effects, photophysical characteristics, and potential applications in medicinal chemistry.

  • Chemical Formula : C₁₂H₁₀O₂
  • CAS Number : 711-79-5
  • Molecular Weight : 198.21 g/mol

Antibacterial Activity

Research has indicated that this compound exhibits significant antibacterial properties. A study highlighted the synthesis of unsymmetrical Schiff bases from HAN, which were tested against various bacterial strains. The results showed strong antibacterial activity against Staphylococcus aureus , indicating its potential as an antibacterial agent. The complexes formed with cobalt and manganese salts demonstrated varying degrees of genotoxicity, with some exhibiting notable mutagenicity at certain concentrations .

Photophysical Properties

The photophysical characteristics of HAN have been extensively studied, particularly its behavior in different microenvironments. When encapsulated in bile salt aggregates, HAN displayed enhanced fluorescence intensity and a blue shift in emission maxima, which are indicative of changes in the polarity of its environment. This sensitivity to microenvironmental changes makes HAN a valuable probe for studying molecular interactions in biological systems .

Case Studies and Research Findings

  • Fluorescence Spectroscopy Study : A detailed investigation into the modulation of HAN's photophysical properties revealed that its fluorescence quantum yield significantly increases near the critical micelle concentration (cmc) of bile salts. This behavior is attributed to the hydrophobic interactions within the nanocavities of bile salt aggregates, which effectively cage the tautomers of HAN, leading to longer fluorescence lifetimes and increased anisotropy values .
  • Synthesis of Schiff Bases : The synthesis of Schiff bases using HAN has shown promising results in terms of biological activity. These compounds were characterized through various spectroscopic methods and exhibited strong antibacterial properties against both gram-positive and gram-negative bacteria. The study also assessed their genotoxic effects using the 8-hydroxy-2-deoxyguanosine (8-OHdG) assay, revealing variable mutagenicity across different complexes .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AntibacterialStrong activity against Staphylococcus aureus
GenotoxicityVariable mutagenicity observed in synthesized complexes
Fluorescence BehaviorEnhanced fluorescence intensity in bile salt aggregates
Photophysical ChangesBlue shift and increased quantum yield near cmc

Q & A

Q. Basic: What are the recommended synthetic routes and characterization methods for 1'-Hydroxy-2'-acetonaphthone (HAN)?

Methodological Answer:
HAN can be synthesized via nucleophilic substitution reactions. A general procedure involves reacting 1-naphthol or 2-naphthol with propargyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. After stirring at room temperature, the reaction is quenched with ice, extracted with ethyl acetate, and purified via solvent evaporation under reduced pressure . Characterization typically employs UV-Vis spectroscopy to confirm electronic transitions and fluorescence spectroscopy to probe excited-state behavior. High-purity samples (>90%) can be verified using HPLC with a mobile phase of glacial acetic acid, water, acetonitrile, and tetrahydrofuran .

Q. Basic: How can researchers assess the purity and stability of HAN under varying storage conditions?

Methodological Answer:
Purity assessment requires reversed-phase HPLC with UV detection, using calibration curves validated against reference standards (e.g., 2-bromo-2'-acetonaphthone). Limits of detection (LOD) as low as 1 μmol/L are achievable . Stability studies should monitor degradation under controlled humidity and temperature using accelerated aging tests. Impurity profiling via GC with internal standards (e.g., Chlorphenamini maleas) ensures accuracy, with recovery rates ≥95% .

Q. Advanced: How do confined environments like cyclodextrins or bile salt aggregates modulate HAN's photophysical dynamics?

Methodological Answer:
Host-guest interactions in cyclodextrins (e.g., HPβCD or HPγCD) or bile salts alter HAN's excited-state intramolecular proton transfer (ESIPT). Fluorescence enhancement and lifetime measurements reveal 1:1 stoichiometry in inclusion complexes, validated via Job plots . Time-resolved fluorescence spectroscopy and molecular docking simulations quantify polarity-dependent shifts in emission maxima, with bile salts increasing quantum yields by ~30% due to nanoconfinement effects .

Q. Advanced: What computational approaches explain HAN's excited-state proton transfer and rotational dynamics?

Methodological Answer:
Ab initio calculations (CIS/6-31G** level) map HAN's potential energy surface (PES) in the S₁ state. The enol (E*) to keto (K*) tautomerization involves a low energy barrier (~5.49 kcal/mol), followed by rotational motion (activation energy: 7.53 kcal/mol) to form a twisted rotamer (KR*). These dynamics explain HAN's structured fluorescence bands and short emission lifetimes. Density functional theory (DFT) optimizations refine PES predictions .

Q. Advanced: How can HAN be quantified in complex biological or environmental matrices?

Methodological Answer:
LC-MS/MS provides high specificity for HAN detection in food or environmental samples. Derivatization with 2'-naphthacyl triflate enhances sensitivity, achieving linearity up to 1000 μmol/L (R² > 0.997). For complex matrices (e.g., spinach), solid-phase extraction (SPE) coupled with HPLC-UV achieves recoveries of 101 ± 8% . Matrix-matched calibration and isotope dilution (e.g., deuterated acetone derivatives) minimize matrix effects .

Q. Advanced: How should researchers resolve contradictions in reported photophysical data for HAN?

Methodological Answer:
Discrepancies in emission lifetimes or quantum yields often arise from solvent polarity, pH, or host-guest ratios. Systematic validation includes:

  • Replicating experiments under standardized conditions (e.g., 298 K, deaerated solvents).
  • Cross-referencing fluorescence decay profiles with time-correlated single-photon counting (TCSPC).
  • Using Job plots to confirm binding stoichiometry in host-guest systems .
    Contradictory computational results (e.g., barrier heights) require benchmarking against higher-level theories like TD-DFT with solvent continuum models .

Properties

IUPAC Name

1-(1-hydroxynaphthalen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10O2/c1-8(13)10-7-6-9-4-2-3-5-11(9)12(10)14/h2-7,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGJVMVWYWUVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4061044
Record name Ethanone, 1-(1-hydroxy-2-naphthalenyl)-
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Molecular Weight

186.21 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

711-79-5
Record name 2-Acetyl-1-naphthol
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Record name 1'-hydroxy-2'-acetonaphthone
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1'-Hydroxy-2'-acetonaphthone

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